molecular formula C13H17NOS B7475939 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine

1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine

Cat. No.: B7475939
M. Wt: 235.35 g/mol
InChI Key: MVXAAXFCFOVYBO-UHFFFAOYSA-N
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Description

1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a benzoyl group, which is further substituted with a methylsulfanyl group

Properties

IUPAC Name

[4-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-16-10-11-4-6-12(7-5-11)13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXAAXFCFOVYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine typically involves the reaction of 4-[(methylsulfanyl)methyl]benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The benzoyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Similar in structure but contains a bromine atom instead of a pyrrolidine ring.

    1-Methyl-4-{[4-(methylsulfanyl)benzoyl]amino}piperazin-1-ium: Contains a piperazine ring instead of a pyrrolidine ring.

Uniqueness

1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is unique due to the presence of both a pyrrolidine ring and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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